REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](O)=[C:8]2[CH:14]=[N:13][N:12]([CH2:15][CH3:16])[C:9]2=[N:10][CH:11]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:20])=O>>[CH2:1]([O:3][C:4]([C:6]1[C:7]([Cl:20])=[C:8]2[CH:14]=[N:13][N:12]([CH2:15][CH3:16])[C:9]2=[N:10][CH:11]=1)=[O:5])[CH3:2]
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Name
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1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
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Quantity
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0.1 mol
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 23.5 g
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Type
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CUSTOM
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Details
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Subsequently, the excess phosphorus oxychloride is removed by means of vacuum distillation
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Type
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CUSTOM
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Details
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As soon as the phosphorus oxychloride has been removed
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Type
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TEMPERATURE
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Details
|
on cooling
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Type
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ADDITION
|
Details
|
It is treated with water
|
Type
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FILTRATION
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Details
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filtered under suction (24.5 g.), m.p. 55°-60°
|
Type
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CUSTOM
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Details
|
The 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid ethyl ester is recrystallized from N-hexane (22.5 g. = 87%), m.p. 62°
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |